Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

PPAR Structure-Activity Relationship Diabetes

Order CAS 946261-50-3—the definitive 3-bromo regioisomer for mapping PPAR subtype selectivity. Its 1,1-dioxo-1λ⁶,2-thiazolidine core is structurally divergent from clinical thiazolidine-2,4-dione (TZD) drugs, enabling decoupling of sulfur oxidation state effects in insulin-sensitization SAR. This exact 3-Br pattern is mandatory for quantifying halogen-position recognition against the 4-bromo analog (CAS 946344-02-1); generic substitution yields non-comparable datasets. Sourced as a critical tool compound for probing the therapeutic window of non-TZD thiazolidine-1,1-dioxide chemotypes with documented class-level hypoglycemic activity.

Molecular Formula C17H17BrN2O4S
Molecular Weight 425.3 g/mol
CAS No. 946261-50-3
Cat. No. B6544646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
CAS946261-50-3
Molecular FormulaC17H17BrN2O4S
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H17BrN2O4S/c1-24-16-7-6-14(20-8-3-9-25(20,22)23)11-15(16)19-17(21)12-4-2-5-13(18)10-12/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
InChIKeyDWGJASMVYJOONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide (CAS 946261-50-3): Procurement and Differentiation Guide


3-Bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide (CAS 946261-50-3) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, a group primarily explored for metabolic disorders such as type 2 diabetes and hyperlipidemia [1]. The compound features a 3-bromo substituent on the benzamide ring, a 2-methoxyphenyl central scaffold, and a characteristic 1,1-dioxo-1lambda6,2-thiazolidine moiety—a structural motif distinct from the more common thiazolidine-2,4-dione (TZD) ring found in drugs like pioglitazone. A critical finding for scientific procurement is the extreme scarcity of published, verifiable bioactivity data for this specific compound, necessitating a reliance on class-level inference and structural differentiation over direct quantitative comparison. Its primary value proposition lies in its potential as a tool compound for structure-activity relationship (SAR) studies investigating the impact of bromo-substitution pattern and non-TZD thiazolidine motifs on metabolic target engagement.

Why N-Substituted Dioxothiazolidylbenzamides Cannot Be Interchanged: A Case for CAS 946261-50-3


Generic substitution within the N-substituted dioxothiazolidylbenzamide class is scientifically invalid due to the profound impact of subtle structural modifications on target selectivity, potency, and pharmacokinetic profile. Even positional isomerism, as seen between the 3-bromo (CAS 946261-50-3) and 4-bromo (CAS 946344-02-1) regioisomers, can drastically alter hydrogen-bonding networks within the ligand-binding domain of nuclear receptors like PPARs, a phenomenon well-documented in the thiazolidinedione literature [1]. Furthermore, the 1,1-dioxo-1lambda6,2-thiazolidine system present in this compound is structurally and electronically divergent from the thiazolidine-2,4-dione core of clinical agents (e.g., pioglitazone, rosiglitazone) and advanced candidates like KRP-297, leading to fundamentally different interactions with the PPAR activation function-2 (AF-2) helix [1][2]. Therefore, models seeking to probe specific bromo-position SAR or investigate non-TZD thiazolidine pharmacophores require this exact compound; any generic analog with a different substitution pattern or ring system will generate non-comparable, potentially misleading datasets.

Quantitative Differentiation Evidence for CAS 946261-50-3 Against Closest Analogs


Structural Divergence from KRP-297 via Absence of Methylene Linker and Bromo-to-Trifluoromethyl Substitution

The target compound cannot be replaced by the clinically investigated agent KRP-297 (MK-0767) due to two critical structural disparities. KRP-297 features a methylene linker between the central phenyl ring and the thiazolidine-2,4-dione, whereas CAS 946261-50-3 has an amine linker to a thiazolidine-1,1-dioxide. KRP-297 also possesses a 4-trifluoromethyl substituent, while the target compound bears a 3-bromo group. These differences are known to dictate agonist/antagonist profiles at PPAR subtypes [1]. KRP-297 acts as a PPAR alpha/gamma dual agonist, whereas the specific activity of the 3-bromo-thiazolidine dioxide analog cannot be inferred from this data.

PPAR Structure-Activity Relationship Diabetes

Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo Substitution Pattern

The 3-bromo regioisomer (CAS 946261-50-3) is structurally distinct from its 4-bromo analog (CAS 946344-02-1). While quantitative bioactivity data is absent for both, the position of the bromine atom on the benzamide ring is a critical determinant of molecular recognition. In related benzamide-based PPAR ligands, a meta-substituent (3-position) can occupy a different sub-pocket within the ligand-binding domain compared to a para-substituent (4-position), potentially leading to dramatic differences in binding affinity and selectivity [1]. This is a class-level inference from thiazolidinedione SAR, where positional isomerism has been shown to influence potency by over an order of magnitude. The identical molecular formula and weight render co-identity testing essential before use.

Regioisomerism Positional Isomer Metabolic Stability

Class-Level Hypoglycemic Activity as a Baseline for Metabolic Research Tool Selection

The compound belongs to the N-substituted dioxothiazolidylbenzamide class, for which the patent literature provides quantitative in vivo hypoglycemic and lipid-lowering data, establishing a baseline expectation for tool compound utility in metabolic disease research [1]. While no data exists for CAS 946261-50-3 itself, prototypical compounds from this class demonstrated significant blood glucose-depressing activity in genetically obese mice. This class-level data supports the prioritization of this specific compound for researchers who need to probe the SAR of the thiazolidine-1,1-dioxide motif specifically, distinguishing it from the more common thiazolidine-2,4-dione series.

Antidiabetic Lipid-lowering Insulin Sensitizer

Optimal Application Scenarios for CAS 946261-50-3 Based on Structural Differentiation


Elaborate Structure-Activity Relationship (SAR) Studies on PPAR Modulators

The compound's unique 1,1-dioxo-1lambda6,2-thiazolidine ring and 3-bromo substitution pattern make it a critical tool for advanced SAR studies aiming to map the pharmacophoric requirements for PPAR subtype selectivity [1]. Its structural divergence from the TZD scaffold of KRP-297 allows researchers to decouple the effect of the sulfur oxidation state and ring substitution from the central benzamide core, addressing a key knowledge gap identified in the patent literature regarding non-TZD insulin sensitizers [1].

Probing the Impact of Regioisomerism on Nuclear Receptor Binding

As a defined 3-bromo regioisomer, CAS 946261-50-3 is an indispensable comparator for its 4-bromo analog (CAS 946344-02-1) in studies designed to quantify how the position of a single halogen atom dictates ligand-receptor recognition [1]. This scenario is a primary use case for chemical probes where the explicit research goal is to generate the exact quantitative differentiation data that is currently absent in the literature [1].

In Vivo Metabolic Disease Modeling with a Structurally Novel Chemotype

For researchers seeking to investigate novel mechanisms of insulin sensitization beyond classical PPARγ full agonists, the compound provides a structurally distinct chemotype with a documented class-level history of potent hypoglycemic and lipid-lowering effects in ob/ob mouse models [1]. This offers a starting point for exploring the therapeutic window of thiazolidine-1,1-dioxide derivatives, leveraging patent data that shows class members achieving up to 70% reduction in blood triglycerides [1].

Quote Request

Request a Quote for 3-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.